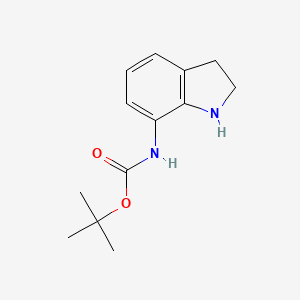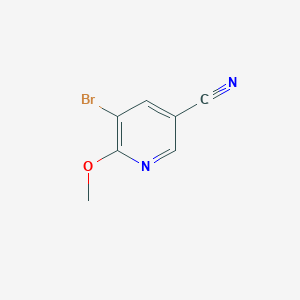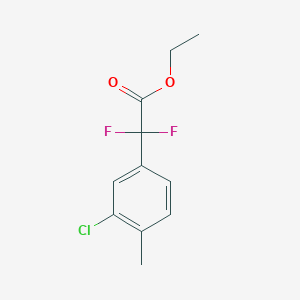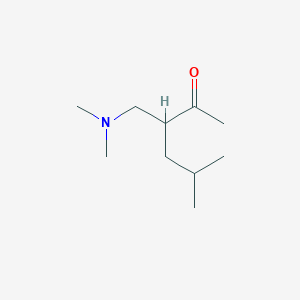
1-(3-Aminopyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
“1-(3-Aminopyrrolidin-1-yl)butan-1-one”, also known as α-PBP, is a novel psychoactive substance that belongs to the class of cathinones. It has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol. This compound is also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyrrolidin-1-yl)butan-1-one” consists of a butanone group attached to an aminopyrrolidine group . The compound has a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions : The compound 1-(3-Aminopyrrolidin-1-yl)butan-1-one has been utilized in various synthesis processes. For instance, it's involved in the formation of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole and 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one. These reactions highlight the compound's reactivity and utility in generating complex molecular structures through hydrolytic ring opening and other transformational processes, as reported in the synthesis of indole derivatives (Aghazadeh et al., 2012).
Pharmaceutical Intermediates : 1-(3-Aminopyrrolidin-1-yl)butan-1-one serves as an important intermediate for the synthesis of pharmaceutically active substances. For example, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed, showcasing its role in creating optically active substances under mild conditions, highlighting its significance in the pharmaceutical industry (Han et al., 2018).
Antimicrobial and Anticancer Studies : 2-Pyrazoline derivatives of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one were synthesized and exhibited notable in silico and in vitro antimicrobial and anticancer activities. These derivatives were confirmed via spectral data and studied for their biological activities, emphasizing the compound's potential in developing new therapeutic agents (Rathinamanivannan et al., 2019).
Biological Evaluation of Derivatives : Pyrrolidine-2-one derivatives, prepared from 1-(aminopyrrolidine-2-one), demonstrated antibacterial activity against various bacteria types. This research indicates the potential use of 1-(3-Aminopyrrolidin-1-yl)butan-1-one and its derivatives in antibacterial applications, showing the significance of these compounds in medicinal chemistry (Betti et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-8(11)10-5-4-7(9)6-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHKSTWNVUBTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



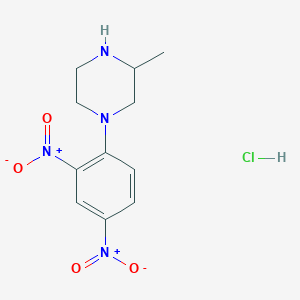
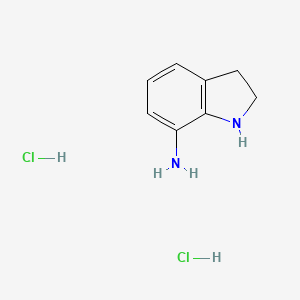
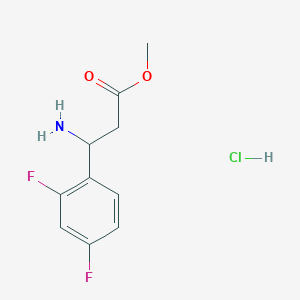
![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
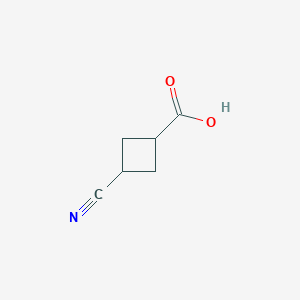
![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
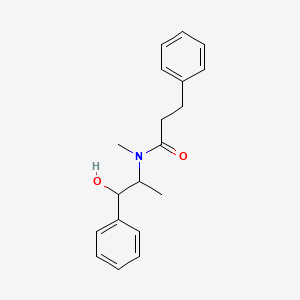
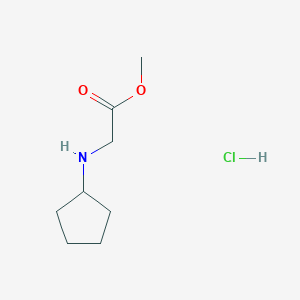
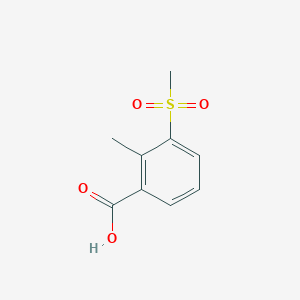
![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
